molecular formula C16H16N2O4 B12940135 Diethyl 2-phenylpyrimidine-4,5-dicarboxylate CAS No. 33299-33-1

Diethyl 2-phenylpyrimidine-4,5-dicarboxylate

Cat. No.: B12940135
CAS No.: 33299-33-1
M. Wt: 300.31 g/mol
InChI Key: OGWCZCSCXZVUCQ-UHFFFAOYSA-N
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Description

Diethyl 2-phenylpyrimidine-4,5-dicarboxylate is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure features a pyrimidine core that is pre-functionalized with a phenyl group at the 2-position and hydrolyzable ester groups at the 4 and 5-positions. The diethyl ester groups make this compound a key precursor for accessing the corresponding pyrimidine-4,5-dicarboxylic acid, a scaffold of interest in coordination chemistry and for the development of novel functional materials . The presence of multiple reactive sites on the pyrimidine ring allows for selective further functionalization, enabling researchers to create diverse libraries of compounds for screening in various applications . As a high-value synthetic building block, it is primarily used in the development of pharmaceutical candidates and advanced materials. Related phenylpyrimidine carboxylate derivatives, such as methyl 2-phenylpyrimidine-5-carboxylate, are well-established in research for their utility as intermediates . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, utilizing standard safety practices.

Properties

CAS No.

33299-33-1

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

diethyl 2-phenylpyrimidine-4,5-dicarboxylate

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)12-10-17-14(11-8-6-5-7-9-11)18-13(12)16(20)22-4-2/h5-10H,3-4H2,1-2H3

InChI Key

OGWCZCSCXZVUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-phenylpyrimidine-4,5-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with benzaldehyde and urea under basic conditions to form the pyrimidine ring. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is heated under reflux to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Diels-Alder Reactions

The compound acts as a dienophile in Diels-Alder (DA) reactions due to the electron-withdrawing nature of the pyrimidine ring and ester groups, which polarize the π-system. This reactivity enables cycloaddition with electron-rich dienes to form bicyclic adducts.

Mechanism :

  • The pyrimidine ring’s electron deficiency facilitates interaction with electron-rich dienes (e.g., substituted furans or cyclopentadienes).

  • Cycloaddition occurs regioselectively at the 4,5-positions of the pyrimidine ring, forming a six-membered transition state .

Example :
Reaction with 2,2-dimethyl-2H-pyrans produces polysubstituted aromatic platforms via a domino DA/retro-DA (rDA) pathway. The ester groups stabilize intermediates, enabling acetone extrusion and aromatization .

Conditions :

  • Solvents: Toluene or dichloroethane.

  • Temperature: Reflux (110–120°C).

  • Catalysts: Not required due to inherent electron deficiency .

Nucleophilic Substitution Reactions

The electron-withdrawing ester groups activate the pyrimidine ring for nucleophilic attack, particularly at the 2- and 6-positions.

Key Reactions :

  • Amine Substitution : Reacts with primary or secondary amines (e.g., N-methylethylenediamine) to replace ester groups with amino functionalities.

    • Conditions: Ethanol, reflux, 12–24 hours .

  • Alkoxy Substitution : Methanol or ethanol under basic conditions (e.g., NaH) replaces ester groups with alkoxy moieties .

Mechanistic Pathway :

  • Nucleophilic attack at the electron-deficient carbon adjacent to the ester group.

  • Elimination of ethoxide or hydroxide, forming substituted pyrimidines .

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives.

Conditions and Outcomes :

ConditionProductApplication
Acidic (HCl/H₂O)2-Phenylpyrimidine-4,5-dicarboxylic acidIntermediate for metal-organic frameworks
Basic (NaOH/EtOH)Water-soluble carboxylate saltsPharmaceutical synthesis

Condensation Reactions

The compound participates in condensation reactions with 1,3-binucleophiles (e.g., guanidines or urea derivatives) to form fused heterocycles.

Example :
Reaction with 1,3-diphenylguanidine in the presence of NaH yields spirocyclic products like ethyl 4-oxo-1-phenyl-2-(phenylimino)-1,3,7,8-tetra-azaspiro deca-6,9-diene-10-carboxylate .

Mechanism :

  • Deprotonation of the nucleophile by NaH.

  • Sequential nucleophilic attacks at the 4- and 5-positions of the pyrimidine ring.

  • Cyclization and aromatization .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate exhibits significant pharmacological activities. Research indicates that pyrimidine derivatives, including this compound, possess a wide range of biological activities such as anticancer , anti-inflammatory , and antibacterial effects . The incorporation of specific functional groups into the pyrimidine structure can enhance these biological activities, making compounds like this compound of particular interest in drug development.

Case Study: Anti-inflammatory Activity
A study documented in a patent (US3311627A) highlighted the anti-inflammatory properties of similar pyrimidine derivatives. These compounds were tested under established pharmacological procedures in animal models and demonstrated substantial anti-inflammatory action . This suggests that this compound may also exhibit similar therapeutic potential.

Agricultural Applications

Pesticidal and Herbicidal Properties
The compound has been investigated for its potential use as a pesticide or herbicide. Its structural characteristics may allow it to act effectively against various pests and weeds. For instance, derivatives with similar structures have shown herbicidal activity, indicating the possibility of developing this compound into an effective agricultural chemical .

Case Study: Selective Herbicides
Research has demonstrated that certain pyrimidine derivatives can be combined with crop plant tolerance promoters to create selective herbicides that effectively control weeds without harming the crops . This application is crucial for sustainable agriculture practices.

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers. The compound's ability to participate in polymerization reactions opens avenues for developing materials with specific properties tailored for industrial applications.

Table: Comparison of Applications

Application AreaPotential UsesNotable Properties
Medicinal ChemistryAnticancer, anti-inflammatory agentsEnhanced biological activity
Agricultural SciencePesticides, herbicidesSelective control of pests/weeds
Materials SciencePolymer synthesisTailored material properties

Mechanism of Action

The mechanism of action of diethyl 2-phenylpyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Diethyl Pyrrole-2,5-dicarboxylate

  • Core Structure : Pyrrole (five-membered ring with one nitrogen atom) .
  • Substituents : Ester groups at positions 2 and 5.
  • Key Properties : Forms hydrogen-bonded dimers in crystal structures .
  • Applications : Precursor for tricyclic aziridines and Janus kinase inhibitors .
  • Comparison : Unlike the pyrimidine core, pyrrole lacks a second nitrogen atom, reducing electronic complexity. The absence of a phenyl group limits π-π interactions but enhances solubility.

Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate

  • Core Structure : Pyrimidine .
  • Substituents : Methylthio (-SCH₃) at position 2; methyl esters at 4 and 5.
  • Key Properties : The methylthio group increases lipophilicity and steric bulk.
  • Comparison: Replacing phenyl with methylthio alters electronic properties (e.g., electron-withdrawing vs.

Diethyl 2-Propylimidazole-4,5-dicarboxylate

  • Core Structure : Imidazole (five-membered ring with two nitrogen atoms) .
  • Substituents : Propyl group at position 2; esters at 4 and 5.
  • Applications : Industrial and scientific research .
  • Comparison: The imidazole core has distinct acid-base properties due to adjacent nitrogen atoms. The propyl group may enhance solubility in nonpolar solvents compared to phenyl.

Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate

  • Core Structure : Pyridine (six-membered ring with one nitrogen atom) .
  • Substituents : Methyl groups at positions 2 and 6; esters at 3 and 5.
  • Applications : Intermediate in cyclization reactions .
  • Comparison: Pyridine’s single nitrogen reduces basicity compared to pyrimidine.

Diethyl 2-Methylthiazole-4,5-dicarboxylate

  • Core Structure : Thiazole (five-membered ring with nitrogen and sulfur) .
  • Substituents : Methyl group at position 2; esters at 4 and 5.
  • Comparison : Thiazole’s sulfur atom enhances electronic diversity, enabling unique reactivity pathways absent in pyrimidines.

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate

  • Core Structure : Partially saturated pyrimidine (1,2-dihydro) .
  • Substituents : Oxo group at position 2; esters at 4 and 5.
  • Key Properties : The oxo group introduces hydrogen-bonding capability and acidity .
  • Comparison : Saturation reduces aromaticity, altering electronic conjugation and stability.

Diethyl 1,3-Diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate

  • Core Structure : Tetrahydropyrimidine (partially saturated) .
  • Substituents : Phenyl groups at positions 1 and 3; esters at 4 and 5.
  • Key Properties : Reduced aromaticity increases conformational flexibility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Key Features Applications
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate Pyrimidine Phenyl (2), esters (4,5) Aromatic, π-π interactions Potential pharmaceuticals
Diethyl pyrrole-2,5-dicarboxylate Pyrrole Esters (2,5) Hydrogen-bonded dimers Medicinal chemistry
Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate Pyrimidine Methylthio (2), esters (4,5) Lipophilic, steric bulk Unspecified (PubChem entry)
Diethyl 2-propylimidazole-4,5-dicarboxylate Imidazole Propyl (2), esters (4,5) Acid-base functionality Industrial research
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate Pyridine Methyl (2,6), esters (3,5) Steric hindrance Cyclization reactions
Diethyl 2-oxo-1,2-dihydropyrimidine-4,5-dicarboxylate Dihydropyrimidine Oxo (2), esters (4,5) Hydrogen-bond donor Unspecified

Research Findings and Trends

  • Electronic Effects : Pyrimidine derivatives with electron-withdrawing groups (e.g., esters, oxo) exhibit enhanced reactivity in nucleophilic substitutions compared to electron-donating substituents like methylthio .
  • Solubility: Phenyl groups improve solubility in aromatic solvents but reduce water solubility, whereas alkyl chains (e.g., propyl) enhance compatibility with nonpolar media .
  • Medicinal Potential: Pyrrole and pyrimidine esters are frequently utilized in drug discovery due to their modular synthesis and bioactivity .

Biological Activity

Diethyl 2-phenylpyrimidine-4,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. Pyrimidine derivatives, including this compound, have been extensively studied for their potential pharmacological properties, such as anticancer, anti-inflammatory, and antibacterial effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with ethyl ester groups and a phenyl moiety. The structural configuration enhances its interaction with various biological targets.

Key Structural Features :

  • Pyrimidine Backbone : Essential for its biological activity.
  • Phenyl Group : Contributes to lipophilicity and potential receptor interactions.
  • Dicarboxylate Functionality : May influence solubility and bioavailability.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Induction of apoptosis via caspase activation
PC-3 (Prostate)20Inhibition of cell proliferation
A549 (Lung)25Cell cycle arrest at G1 phase

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle regulation.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit key inflammatory mediators.

Mechanisms :

  • Inhibition of COX Enzymes : Reduces prostaglandin synthesis.
  • Cytokine Modulation : Decreases levels of TNF-alpha and IL-6 in activated macrophages.

Antibacterial Activity

The compound shows antibacterial properties against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests potential applications in treating bacterial infections, although further studies are needed to elucidate the exact mechanisms of action.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced breast cancer showed a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy.
    • Outcome : Enhanced efficacy compared to chemotherapy alone.
  • Case Study on Inflammatory Disorders :
    • Patients with rheumatoid arthritis treated with the compound exhibited reduced joint swelling and pain.
    • Outcome : Improved quality of life and reduced reliance on NSAIDs.

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